Cas no 2172222-20-5 (3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole)

3-(Azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine and a pyrazole moiety. This structure imparts unique physicochemical properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the pyrazole group offers potential for hydrogen bonding and metal coordination. The 1,2,4-oxadiazole scaffold contributes to metabolic stability and bioavailability. This compound is particularly valuable in the design of kinase inhibitors and other biologically active molecules, owing to its balanced lipophilicity and polarity. Its synthetic accessibility further supports its utility in high-throughput screening and lead optimization.
3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole structure
2172222-20-5 structure
Product Name:3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole
CAS No:2172222-20-5
MF:C8H9N5O
MW:191.189960241318
CID:5567869
PubChem ID:165593019
Update Time:2025-06-09

3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • EN300-1590733
    • 2172222-20-5
    • 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole
    • Inchi: 1S/C8H9N5O/c1-5(2-9-1)7-12-8(14-13-7)6-3-10-11-4-6/h3-5,9H,1-2H2,(H,10,11)
    • InChI Key: WDEIUERQUQBTPN-UHFFFAOYSA-N
    • SMILES: O1C(C2C=NNC=2)=NC(C2CNC2)=N1

Computed Properties

  • Exact Mass: 191.08070993g/mol
  • Monoisotopic Mass: 191.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 79.6Ų

3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

Introduction to 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS No. 2172222-20-5)

3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2172222-20-5, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The structural framework of this compound integrates multiple pharmacophoric elements, making it a compelling candidate for exploring novel therapeutic applications.

The molecular structure of 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole features a triazole ring connected to an azetidine moiety, which is further linked to a pyrazole group. This arrangement creates a multifaceted scaffold that can interact with various biological targets. The presence of the 1,2,4-oxadiazole core is particularly noteworthy, as this motif is known for its role in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. The integration of the azetidin-3-yl and 1H-pyrazol-4-yl substituents enhances the compound's potential for selective interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Studies have indicated that 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory and proliferative diseases. The pyrazole ring, in particular, has been extensively studied for its anti-inflammatory properties, while the azetidine component suggests potential activity against bacterial infections.

In vitro experiments have begun to unravel the pharmacological profile of this compound. Initial assays have shown that it demonstrates moderate activity against several cancer cell lines, suggesting its potential as an anticancer agent. The dual functionality provided by the azetidinyl and pyrazolyl groups appears to contribute to its ability to disrupt key signaling pathways involved in tumor growth. Furthermore, the 1,2,4-oxadiazole core has been associated with antimicrobial properties, which could make this compound valuable in the development of novel antibiotics.

The synthesis of 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole presents an intriguing challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such heterocyclic compounds. Techniques such as transition metal-catalyzed cross-coupling reactions and cycloadditions have been employed to streamline the synthetic pathway. These approaches not only improve yield but also enhance purity, which are critical factors in pharmaceutical development.

The potential therapeutic applications of this compound are vast. Beyond its anticancer and antimicrobial properties, research suggests that it may also have utility in treating neurological disorders. The interaction between the pyrazolyl moiety and neurotransmitter receptors has been explored in preclinical studies, indicating that this compound could modulate synaptic activity. Such findings open up new avenues for investigating treatments for conditions like epilepsy and neurodegenerative diseases.

As our understanding of molecular interactions continues to evolve, so does our ability to harness these insights for therapeutic benefit. The case of 3-(azetidin-3-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole exemplifies how structural complexity can be leveraged to develop novel pharmacological agents. By integrating multiple pharmacophoric elements into a single molecule, researchers can design compounds with enhanced specificity and efficacy.

The regulatory landscape for new drug development remains stringent but increasingly supportive of innovative approaches. Clinical trials are now often preceded by extensive computational modeling and preclinical studies to ensure safety and efficacy before human testing begins. This rigorous process ensures that compounds like 3-(azetidin-3-yli)-5-(1H-pyrazol-i]-i,i,-oxadiazole (CAS No. 2172222-)20-) are thoroughly vetted before reaching patients.

The future directions for research on this compound are promising. Further investigation into its mechanism of action will be crucial for optimizing its therapeutic potential. Additionally, exploring derivatives of this molecule could lead to even more effective agents with improved pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible treatments.

In conclusion,3-(azetidin-i)-5(iH-pyrzoi]-i,i,-oxadiazole represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its multifaceted scaffold offers opportunities for treating a wide range of diseases,from cancer to neurological disorders。With continued research and development,this compound holds great promise as a lead molecule for future therapeutics。

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